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molecular formula C15H16N4O2S B8274652 2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole

2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole

Cat. No. B8274652
M. Wt: 316.4 g/mol
InChI Key: JJMGFAPUFNRORX-UHFFFAOYSA-N
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Patent
US07122545B2

Procedure details

0.08 g of 1H-Imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (0.25 mmol) were taken up in water (2.0 ml) and treated with 0.056 g KOH (1.0 mmol) and 0.331 g of potassium hexacyano ferrate (1.0 mmol) at reflux for 1 h. After cooling to ambient temperature water (10 ml) was added and the mixture was filtered. The residue on the filter was dried in vacuo at 40° C. One obtained 0.037 g of 2-(1H-imidazol-2-yl)-4-methoxy-7-morpholin-4-yl-benzothiazole (47%) as a yellow solid; M.p.: 228–230° C.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.056 g
Type
reactant
Reaction Step Two
Name
potassium hexacyano ferrate
Quantity
0.331 g
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16]([C:18]1[NH:19][CH:20]=[CH:21][N:22]=1)=[S:17].[OH-].[K+]>O.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6]>[NH:22]1[CH:21]=[CH:20][N:19]=[C:18]1[C:16]1[S:17][C:5]2[C:6]([N:9]3[CH2:10][CH2:11][O:12][CH2:13][CH2:14]3)=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=2[N:15]=1 |f:1.2,4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(=S)C=1NC=CN1
Step Two
Name
Quantity
0.056 g
Type
reactant
Smiles
[OH-].[K+]
Name
potassium hexacyano ferrate
Quantity
0.331 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The residue on the filter was dried in vacuo at 40° C

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C=1SC2=C(N1)C(=CC=C2N2CCOCC2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.037 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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